molecular formula C11H11NO3 B056070 7,8-Dimethoxyisoquinolin-3-ol CAS No. 114130-68-6

7,8-Dimethoxyisoquinolin-3-ol

Cat. No.: B056070
CAS No.: 114130-68-6
M. Wt: 205.21 g/mol
InChI Key: AAFACCLDKKIJQM-UHFFFAOYSA-N
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Description

7,8-Dimethoxyisoquinolin-3-ol is an isoquinoline derivative characterized by methoxy groups at positions 7 and 8 and a hydroxyl group at position 3. Its structure combines aromaticity with polar functional groups, influencing its physicochemical properties (e.g., solubility, lipophilicity) and interactions with biological targets.

Properties

CAS No.

114130-68-6

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

7,8-dimethoxy-2H-isoquinolin-3-one

InChI

InChI=1S/C11H11NO3/c1-14-9-4-3-7-5-10(13)12-6-8(7)11(9)15-2/h3-6H,1-2H3,(H,12,13)

InChI Key

AAFACCLDKKIJQM-UHFFFAOYSA-N

SMILES

COC1=C(C2=CNC(=O)C=C2C=C1)OC

Canonical SMILES

COC1=C(C2=CNC(=O)C=C2C=C1)OC

Synonyms

3(2H)-Isoquinolinone,7,8-dimethoxy-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-2H-isoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3,4-dimethoxyphenethylamine as a starting material, which undergoes cyclization with an appropriate reagent to form the isoquinolinone core. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 7,8-Dimethoxy-2H-isoquinolin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-2H-isoquinolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxy groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized isoquinolinones.

Scientific Research Applications

7,8-Dimethoxy-2H-isoquinolin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-2H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7,8-Dimethoxyisoquinolin-3-ol with structurally related compounds, emphasizing substituent patterns, physicochemical properties, and synthetic approaches:

Compound Name Substituents Molecular Weight XlogP Polar Surface Area (Ų) Key Features
This compound -OH (C3), -OCH₃ (C7, C8) ~275.3* ~1.8* ~66* High polarity due to hydroxyl; moderate lipophilicity.
4-([1,3]Dioxolo[4,5-g]isoquinolin-8-yl)-2-methoxyphenol (Compound 1, ) -OCH₂O- (C7/C8), -OCH₃ (C2), -OH (C4) 297.3 2.1 73.4 Dioxolo group enhances rigidity; methoxyphenol increases metabolic stability.
1-[4-Hydroxybenzyl]-6-methoxy-3,4-dihydroisoquinolin-7-ol () -OH (C7), -OCH₃ (C6), -CH₂-C₆H₄OH (C1) 283.1 2.5 62.0 Saturated ring (3,4-dihydro) reduces aromaticity; benzyl group adds bulk.
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinoline (CAS 6957-27-3, ) -OCH₃ (C3, C4, C6, C7), -CH₂-C₆H₃(OCH₃)₂ (C1) 373.4 3.2 58.4 Extensive methoxy substitution increases lipophilicity; dihydro core limits conjugation.

*Estimated based on structural analogs.

Key Structural and Functional Differences:

The dioxolo group in Compound 1 (fused 7,8-methoxy) introduces conformational rigidity, which may affect binding to biological targets compared to non-fused methoxy groups in this compound .

Physicochemical Properties: Lipophilicity (XlogP): this compound is less lipophilic (XlogP ~1.8) than CAS 6957-27-3 (XlogP 3.2) due to its polar hydroxyl group. However, it is more lipophilic than Compound 1 (XlogP 2.1), which has an additional hydroxyl group . Polar Surface Area: The hydroxyl group in this compound contributes to a higher polar surface area (~66 Ų) compared to dihydroisoquinolines (e.g., 62 Ų for 1-[4-hydroxybenzyl]-6-methoxy-3,4-dihydroisoquinolin-7-ol), influencing solubility and bioavailability .

Synthetic Complexity: Compound 1 requires Suzuki coupling and TBDMS protection/deprotection steps, suggesting similar challenges for synthesizing this compound if hydroxyl groups require protection . Dihydroisoquinolines (e.g., CAS 6957-27-3) involve simpler alkylation steps but lack the aromatic hydroxyl group, reducing synthetic complexity .

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